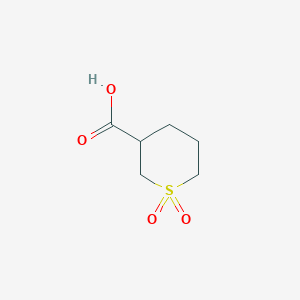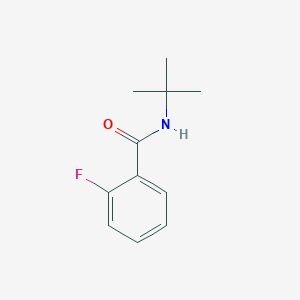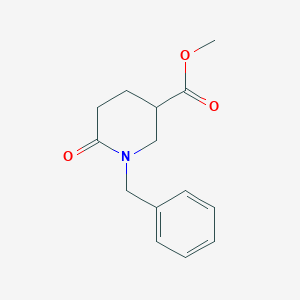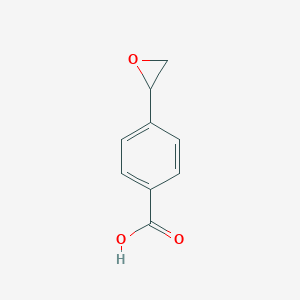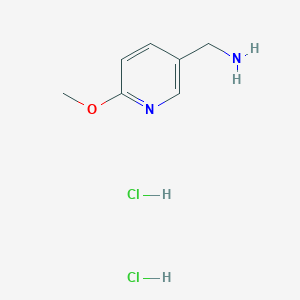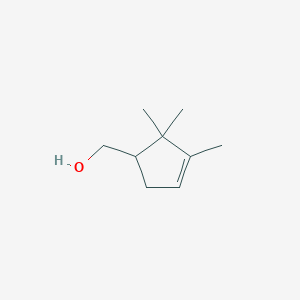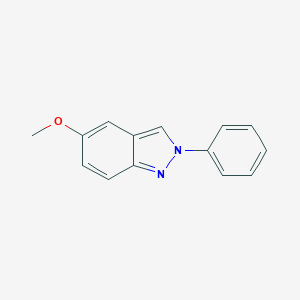
5-Methoxy-2-phenyl-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-phenyl-2H-indazole is a chemical compound that belongs to the indazole family. It is a potent and selective agonist of the cannabinoid receptor CB1. The compound has gained significant attention from researchers due to its potential medical applications.
Mécanisme D'action
5-Methoxy-2-phenyl-2H-indazole acts as a selective agonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the CB1 receptor leads to a decrease in the release of neurotransmitters such as glutamate, GABA, and dopamine. This results in the modulation of neuronal activity, leading to the observed physiological effects of 5-Methoxy-2-phenyl-2H-indazole.
Effets Biochimiques Et Physiologiques
The physiological effects of 5-Methoxy-2-phenyl-2H-indazole include analgesia, anti-inflammatory activity, and neuroprotection. The compound has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to protect neurons from oxidative stress and inflammation-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Methoxy-2-phenyl-2H-indazole in lab experiments include its high potency and selectivity for the CB1 receptor. This allows for more precise manipulation of the endocannabinoid system. However, the compound has a short half-life and is rapidly metabolized in vivo, which can limit its efficacy in certain experiments.
Orientations Futures
Future research on 5-Methoxy-2-phenyl-2H-indazole could focus on its potential use in the treatment of various neurological and psychiatric disorders. The compound's anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of conditions such as Alzheimer's disease and multiple sclerosis. Additionally, further investigation into the compound's mechanism of action could lead to the development of more potent and selective CB1 receptor agonists.
Méthodes De Synthèse
The synthesis of 5-Methoxy-2-phenyl-2H-indazole involves the reaction of 2-phenylindole with methoxypropionyl chloride in the presence of a base. The reaction produces 5-Methoxy-2-phenyl-2H-indazole as a white solid with a yield of 60-70%.
Applications De Recherche Scientifique
5-Methoxy-2-phenyl-2H-indazole has been extensively studied for its potential medical applications. It has been found to have anti-inflammatory, neuroprotective, and analgesic properties. The compound has also been investigated for its potential use in the treatment of obesity, anxiety, and depression.
Propriétés
Numéro CAS |
120455-03-0 |
|---|---|
Nom du produit |
5-Methoxy-2-phenyl-2H-indazole |
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
5-methoxy-2-phenylindazole |
InChI |
InChI=1S/C14H12N2O/c1-17-13-7-8-14-11(9-13)10-16(15-14)12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
CTSQKXPWFOXOMS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3 |
Synonymes |
5-METHOXY-2-PHENYL-2H-INDAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



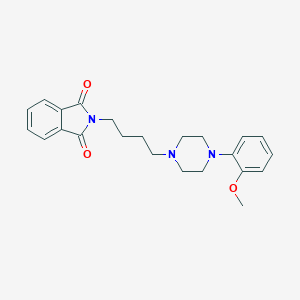
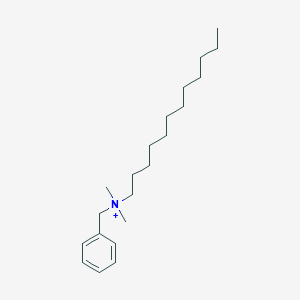
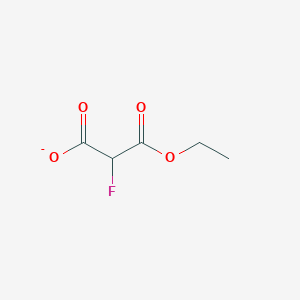
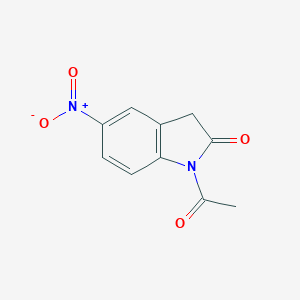
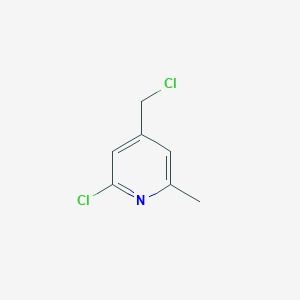
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)

